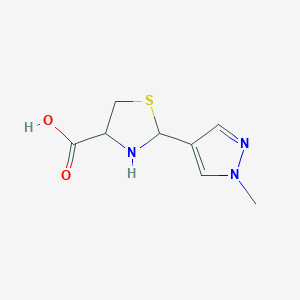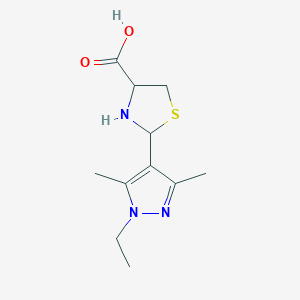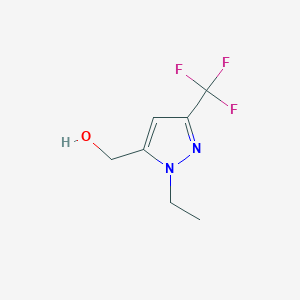
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential antipsychotic effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions to introduce different substituents. For instance, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones was synthesized, demonstrating the versatility of the pyrazole core in medicinal chemistry . Another example includes the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, which were obtained from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their biological activity. X-ray crystal diffraction has been used to determine the structures of some pyrazole derivatives, which helps in understanding the conformation and stereochemistry of these molecules . The presence of substituents like the trifluoromethyl group can significantly influence the electronic distribution and, consequently, the reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones involved a [3+2] cyclocondensation reaction, followed by classical dehydration reactions to obtain dehydrated heterocyclic derivatives . These reactions are critical for creating compounds with specific pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetics. Studies on mixtures of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate with various solvents have provided insights into the interactions and behavior of trifluoromethyl-containing compounds .
Aplicaciones Científicas De Investigación
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazole derivatives, including those synthesized from compounds similar to "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," are extensively studied for their diverse biological activities. These compounds have been synthesized under various conditions and evaluated for their potential in agrochemical and pharmaceutical applications. Their synthesis typically involves reactions of hydrazines with chalcone derivatives, leading to compounds exhibiting antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Conversion of Methanol to Olefins
The conversion of methanol to light olefins is a promising area for utilizing methanol and its derivatives, including potentially "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," as feedstocks. This process is significant in converting new feedstocks like gas, coal, or biomass into ethylene and propylene via methanol-to-olefins (MTO) processes. Structured catalysts play a crucial role in this conversion, affecting the stability and selectivity of the process (J. Lefevere et al., 2014).
Liquid-Phase Methanol Synthesis
Methanol synthesis, including from derivatives of the discussed compound, is crucial in the chemical industry, with applications ranging from fuel to feedstock for producing other chemicals. Research into the synthesis process explores catalysts, reaction mechanisms, and the potential for using methanol in energy applications, such as in integrated gasification combined cycle (IGCC) power stations (A. Cybulski, 1994).
Antimicrobial and Antifungal Properties
Trifluoromethylpyrazoles, which can be synthesized from compounds like "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," have been studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly impacts the activity profile of these compounds, making them of interest in medicinal chemistry (Kamalneet Kaur et al., 2015).
Fuel Cells and Energy Applications
The development of electrocatalysts for direct alcohol fuel cells (DAFCs) is another research area where compounds like "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol" could find application. These studies focus on enhancing the efficiency of fuel cells by improving catalysts for alcohol oxidation and oxygen reduction reactions, critical for DAFC performance (Luhua Jiang et al., 2005).
Propiedades
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3,13H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVAQADNEKAYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

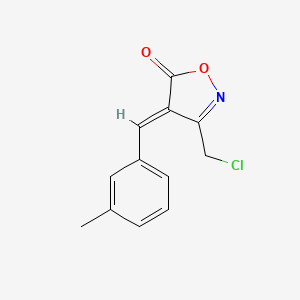
![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)
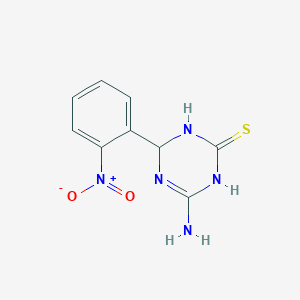
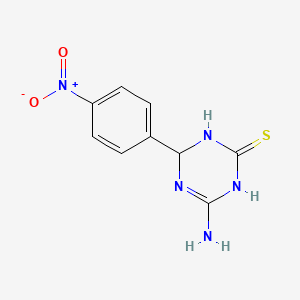
![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)


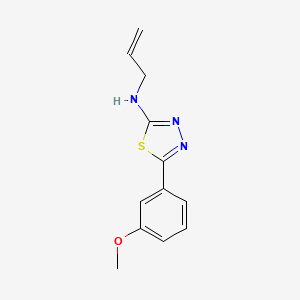
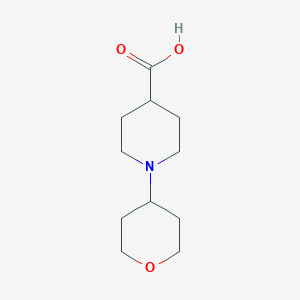
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
